![molecular formula C23H22N2O3 B10890021 4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10890021.png)
4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, methylbenzyl, and benzohydrazide groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves the reaction of 4-methoxybenzohydrazide with an aldehyde or ketone containing the 4-methylbenzyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
化学反応の分析
Types of Reactions
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
科学的研究の応用
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The methoxy and benzohydrazide groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-[(4-METHYLBENZYL)OXY]BENZOHYDRAZIDE: Shares a similar core structure but lacks the methoxy group.
4-METHOXY-N’-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE: Another closely related compound with slight variations in the substituents
Uniqueness
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to the presence of both methoxy and benzohydrazide groups, which confer distinct chemical properties and potential biological activities.
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-6-8-18(9-7-17)16-28-22-5-3-4-19(14-22)15-24-25-23(26)20-10-12-21(27-2)13-11-20/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChIキー |
IFULCWDWSHPEGG-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


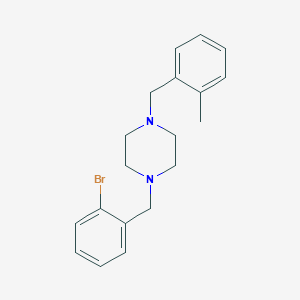
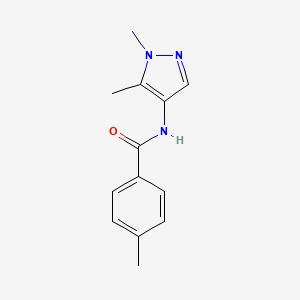
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
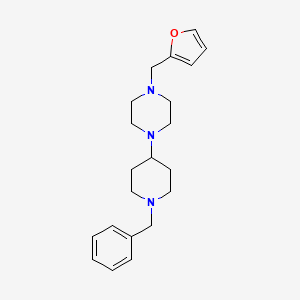
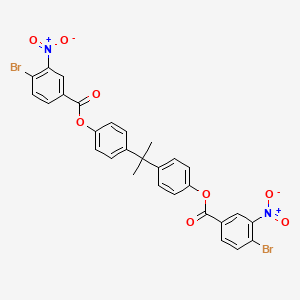
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
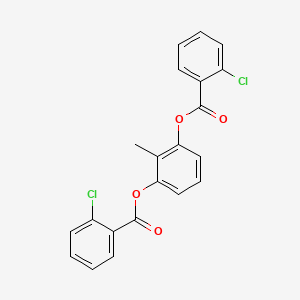
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890003.png)
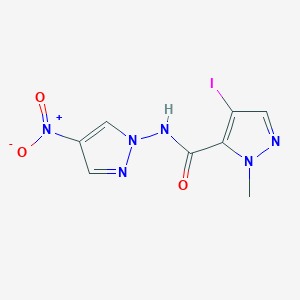
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890019.png)
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide](/img/structure/B10890024.png)
